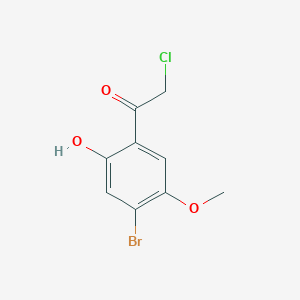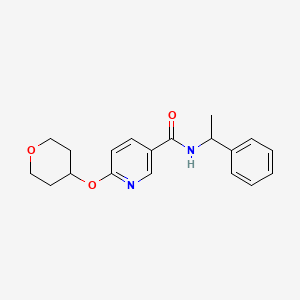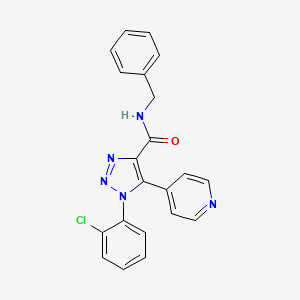![molecular formula C22H20FN5O2 B2507715 N-(2,4,6-triméthylphényl)-2-(1-(4-fluorophényl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acétamide CAS No. 852450-35-2](/img/structure/B2507715.png)
N-(2,4,6-triméthylphényl)-2-(1-(4-fluorophényl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide is a useful research compound. Its molecular formula is C22H20FN5O2 and its molecular weight is 405.433. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Introduction aux pyrazolo[3,4-b]pyridines
Les pyrazolo[3,4-b]pyridines appartiennent à un groupe de composés hétérocycliques bicycliques. Ils présentent deux formes tautomères possibles : l'isomère 1H et l'isomère 2H. Plus de 300 000 1H-pyrazolo[3,4-b]pyridines ont été décrites dans plus de 5 500 références (dont 2 400 brevets). Ces composés présentent un intérêt en raison de leur similitude structurelle avec les bases puriques comme l'adénine et la guanine .
Méthodes de synthèse
Diverses voies de synthèse conduisent à la formation de 1H-pyrazolo[3,4-b]pyridines. Les chercheurs utilisent des stratégies partant de pyrazoles ou de pyridines préformés. La compréhension de ces méthodes est essentielle pour la conception de synthèses efficaces.
a. Inhibiteurs de kinases : Certaines 1H-pyrazolo[3,4-b]pyridines présentent une activité inhibitrice des kinases. Les chercheurs explorent leur potentiel en tant qu'agents anticancéreux en ciblant des kinases spécifiques impliquées dans les voies de signalisation cellulaire.
b. Agents anti-inflammatoires : Les propriétés anti-inflammatoires de ces composés en font des candidats prometteurs pour le traitement des maladies inflammatoires.
c. Activité antivirale : Certains dérivés présentent des effets antiviraux, ce qui les rend pertinents pour les infections virales.
d. Troubles du système nerveux central : Les chercheurs étudient l'impact des 1H-pyrazolo[3,4-b]pyridines sur les troubles du système nerveux central (SNC), notamment les maladies neurodégénératives et les affections psychiatriques.
e. Agents antiparasitaires : Ces composés peuvent avoir des applications dans la lutte contre les infections parasitaires.
f. Autres cibles biologiques : Les 1H-pyrazolo[3,4-b]pyridines ont été explorées pour leurs interactions avec d'autres cibles biologiques, telles que les enzymes et les récepteurs.
En résumé, les applications diverses des 1H-pyrazolo[3,4-b]pyridines soulignent leur importance en chimie médicinale et en découverte de médicaments . Les chercheurs continuent d'explorer leur potentiel dans divers domaines thérapeutiques, en tirant parti de leur polyvalence structurelle et de leur activité biologique.
Pour plus d'informations détaillées, vous pouvez consulter l'article de synthèse de Donaire-Arias et al. intitulé "1H-Pyrazolo[3,4-b]pyridines: Synthèse et applications biomédicales" . En outre, envisagez d'explorer des articles de recherche et des brevets connexes pour obtenir des informations plus approfondies .
Mécanisme D'action
Target of Action
Similar compounds have shown activity against various types of cancer cells and Mycobacterium tuberculosis . Therefore, it’s plausible that this compound may also target similar cellular structures or enzymes.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s suggested that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target . This suggests that the compound might interact with its targets in a similar manner.
Pharmacokinetics
It’s noted that all the potent compounds from a similar series have a clogp value less than 4 and molecular weight less than 400 . These properties are often associated with good bioavailability and drug-likeness, suggesting that this compound might have similar characteristics.
Propriétés
IUPAC Name |
2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2/c1-13-8-14(2)20(15(3)9-13)26-19(29)11-27-12-24-21-18(22(27)30)10-25-28(21)17-6-4-16(23)5-7-17/h4-10,12H,11H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNQOQPYUYWHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B2507632.png)
![10-(2-chloro-6-fluorophenyl)-14-methyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B2507633.png)
![ethyl 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2507638.png)




![N-(3,5-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2507647.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2507649.png)
![2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2507650.png)
![1-{[(tert-butoxy)carbonyl]amino}isoquinoline-6-carboxylic acid](/img/structure/B2507651.png)

![3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride](/img/structure/B2507655.png)
